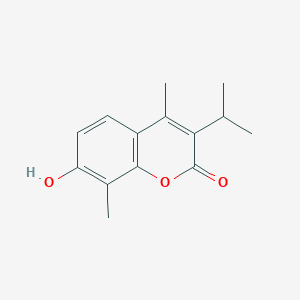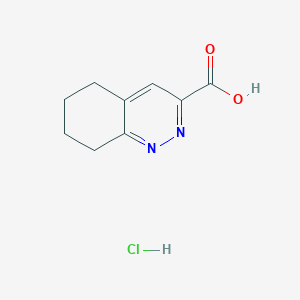
3-(butoxymethyl)-4-chloro-1-ethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(butoxymethyl)-4-chloro-1-ethyl-1H-pyrazole is a chemical compound that belongs to the pyrazole class of compounds. It is commonly referred to as BMCP and is used in various scientific research applications.
Mécanisme D'action
BMCP selectively inhibits the activity of FAAH by binding to a specific site on the enzyme. This leads to an increase in the levels of endocannabinoids, which in turn activate cannabinoid receptors in the body. Activation of these receptors results in a variety of physiological effects such as pain relief, anti-inflammatory effects, and appetite regulation.
Biochemical and Physiological Effects:
BMCP has been shown to have a range of biochemical and physiological effects. Studies have demonstrated its ability to reduce pain and inflammation in animal models of various diseases such as arthritis, neuropathic pain, and inflammatory bowel disease. It has also been shown to have potential as an anti-obesity agent due to its ability to regulate appetite and energy balance. Additionally, BMCP has been shown to have neuroprotective effects and may have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
BMCP has several advantages for lab experiments. It is a highly selective inhibitor of FAAH and has been extensively characterized in terms of its mechanism of action and physiological effects. Additionally, BMCP is stable and can be easily synthesized in large quantities. However, one limitation of BMCP is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on BMCP. One area of interest is the development of more potent and selective FAAH inhibitors based on the structure of BMCP. Another area of interest is the investigation of the potential therapeutic effects of BMCP in various diseases such as pain, inflammation, and neurodegenerative diseases. Additionally, there is interest in studying the role of endocannabinoids and the endocannabinoid system in various physiological processes and diseases.
Méthodes De Synthèse
The synthesis of BMCP involves the reaction of 4-chloro-1-ethyl-1H-pyrazole with butyl chloromethyl ether in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and yields BMCP as a white solid.
Applications De Recherche Scientifique
BMCP has been extensively used in scientific research for its ability to selectively inhibit the activity of a specific enzyme called fatty acid amide hydrolase (FAAH). FAAH is involved in the metabolism of a class of signaling molecules called endocannabinoids, which are known to play a role in various physiological processes such as pain, inflammation, and appetite regulation. BMCP has been used to study the role of FAAH in these processes and to develop potential therapeutic agents targeting the endocannabinoid system.
Propriétés
IUPAC Name |
3-(butoxymethyl)-4-chloro-1-ethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O/c1-3-5-6-14-8-10-9(11)7-13(4-2)12-10/h7H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEXSXSGZDEBLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1Cl)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,4-dimethoxyphenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2916622.png)
![3-cyclopropyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2916623.png)


![3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2916629.png)
![3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2916630.png)



![5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2916634.png)

